Cas no 2137903-91-2 (4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzaldehyde)

4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzaldehyde is a specialized organic compound featuring a pyrazole core linked to a benzaldehyde moiety. Its unique structure, combining a substituted pyrazole ring with a dimethylbenzaldehyde group, makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The compound’s distinct substitution pattern enhances its reactivity and selectivity in cross-coupling and condensation reactions. Its stability under standard conditions and compatibility with diverse reaction conditions further contribute to its utility in complex organic syntheses. This compound is particularly suited for applications requiring precise molecular modifications to achieve targeted properties.
4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzaldehyde structure
2137903-91-2 structure
Product Name:4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzaldehyde
CAS No:2137903-91-2
MF:C15H18N2O
MW:242.316223621368
CID:6592561
PubChem ID:165456740
Update Time:2025-05-21

4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzaldehyde
    • EN300-738951
    • 2137903-91-2
    • Inchi: 1S/C15H18N2O/c1-5-17-15(8-12(4)16-17)14-7-10(2)13(9-18)6-11(14)3/h6-9H,5H2,1-4H3
    • InChI Key: PGSSHSYGKVTQBH-UHFFFAOYSA-N
    • SMILES: O=CC1=CC(C)=C(C=C1C)C1=CC(C)=NN1CC

Computed Properties

  • Exact Mass: 242.141913202g/mol
  • Monoisotopic Mass: 242.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 34.9Ų

4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738951-1.0g
4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzaldehyde
2137903-91-2
1g
$0.0 2023-06-06

4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzaldehyde Related Literature

Additional information on 4-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylbenzaldehyde

4-(1-Ethyl-3-Methyl-1H-Pyrazol-5-Yl)-2,5-Dimethylbenzaldehyde: A Comprehensive Overview

4-(1-Ethyl-3-Methyl-1H-Pyrazol-5-Yl)-2,5-Dimethylbenzaldehyde, also known by its CAS number 2137903-91-2, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzaldehyde moiety substituted with a pyrazole ring. The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, adds significant functional diversity to the molecule. Recent studies have highlighted its potential in various fields, including pharmaceuticals, agrochemicals, and materials science.

The synthesis of 4-(1-Ethyl-3-Methyl-1H-Pyrazol-5-Yl)-2,5-Dimethylbenzaldehyde involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is often achieved through the condensation of 1,3-dicarbonyl compounds with ammonia or ammonium derivatives. The subsequent alkylation and substitution reactions are critical in forming the benzaldehyde derivative. Researchers have recently explored greener synthesis methods, such as using microwave-assisted techniques or enzymatic catalysis, to enhance yield and reduce environmental impact.

The structural uniqueness of this compound lies in its combination of electron-donating and electron-withdrawing groups. The methyl groups on the benzene ring and the ethyl substituent on the pyrazole ring create a balance of steric and electronic effects that influence its reactivity. This balance is particularly advantageous in catalytic applications, where it can act as a ligand or template for metal complexes. Recent studies have demonstrated its ability to stabilize transition metal catalysts in cross-coupling reactions, making it a valuable tool in organic synthesis.

In terms of biological activity, 4-(1-Ethyl-3-Methyl-1H-Pyrazol-5-Yl)-2,5-Dimethylbenzaldehyde has shown promise as an anti-inflammatory agent. Preclinical studies indicate that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation and pain pathways. Its selectivity for COX-2 over COX-1 suggests potential as a nonsteroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects. Additionally, ongoing research is exploring its role as an antioxidant, where it exhibits radical scavenging properties that could be beneficial in combating oxidative stress-related diseases.

The application of this compound extends beyond pharmacology into materials science. Its ability to form stable coordination complexes with transition metals has led to its use in designing novel catalysts for polymerization reactions. Recent advancements have focused on its role in producing biodegradable polymers, which are increasingly sought after in sustainable manufacturing practices. Furthermore, its photostability makes it a candidate for use in light-sensitive materials and optoelectronic devices.

In conclusion, 4-(1-Ethyl-3-Methyl-1H-Pyrazol-5-Yl)-2,5-Dimethylbenzaldehyde (CAS No. 2137903-91-2) is a versatile compound with multifaceted applications across various scientific domains. Its unique structure and functional groups make it an intriguing subject for both fundamental research and industrial applications. As ongoing studies continue to uncover new potentials, this compound is poised to play an increasingly significant role in advancing modern science and technology.

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